molecular formula C12H19NO5 B3019430 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid CAS No. 2167167-92-0

2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid

Cat. No. B3019430
CAS RN: 2167167-92-0
M. Wt: 257.286
InChI Key: ZRRVUNJHPYMNEM-UHFFFAOYSA-N
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Description

The compound of interest, 2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid, is a structurally complex molecule that features a cyclopenta[d]isoxazole ring, a tert-butoxycarbonyl group, and a carboxylic acid moiety. This compound is related to a family of molecules that have been synthesized for various applications, including as unnatural amino acids and potential antibacterial agents .

Synthesis Analysis

The synthesis of related compounds often involves the formation of bicyclic structures and the introduction of tert-butoxycarbonyl protective groups. For example, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid stereoisomers was achieved by adjusting reaction conditions to obtain either cis or trans acids, followed by optical resolution . Similarly, a scalable synthesis of a related azabicyclohexane carboxylic acid was reported, with a key cyclopropanation step controlled by the functional group at the alpha carbon . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonding . These techniques could be employed to elucidate the molecular structure of this compound.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is a common protective group used in organic synthesis, particularly in the protection of amines. The activation of carboxylic acids as active esters using tert-butyl carbonates is a relevant reaction that could be applied to the compound of interest . Additionally, the synthesis of isoxazolines and isoxazoles from terminal aryl alkenes and alkynes using tert-butyl nitrite-mediated domino synthesis demonstrates the reactivity of related isoxazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include the stability of the isoxazole ring, the acidity of the carboxylic acid group, and the steric bulk provided by the tert-butoxycarbonyl group. These properties are important for the compound's reactivity and potential applications. For example, the antibacterial activity of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives suggests that the tert-butoxycarbonyl group can influence biological activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,2]oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)17-11(16)13-9(10(14)15)7-5-4-6-8(7)18-13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVUNJHPYMNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(C2CCCC2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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